Tyk2-IN-12 -

Tyk2-IN-12

Catalog Number: EVT-8390475
CAS Number:
Molecular Formula: C24H20F2N4O2
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tyk2-IN-12 was developed through structure-based drug design methodologies aimed at enhancing selectivity and potency against Tyk2. It falls under the classification of kinase inhibitors, specifically designed to inhibit the activity of Tyk2, which is crucial for the signaling of various cytokines, including interleukin-12 and interferon-alpha.

Synthesis Analysis

Methods

The synthesis of Tyk2-IN-12 involves several steps that typically include:

  1. Initial Compound Design: Utilizing computational modeling to predict interactions with the Tyk2 active site.
  2. Chemical Synthesis: Implementing organic synthesis techniques such as:
    • Reflux reactions to facilitate the formation of key intermediates.
    • Purification processes like column chromatography to isolate pure compounds.
  3. Characterization: Employing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.

Technical Details

The synthesis process is optimized for yield and purity, often requiring multiple iterations of reaction conditions to achieve desired results. For instance, adjustments in temperature, solvent choice, and reaction time can significantly impact the efficiency of synthesis.

Molecular Structure Analysis

Structure

Tyk2-IN-12 has a complex molecular structure characterized by specific functional groups that enhance its binding affinity to Tyk2. The compound typically contains:

  • An aminopyrimidine core, which is essential for its interaction with the kinase domain.
  • Additional substituents that improve selectivity over other kinases.

Data

The three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance data, revealing critical interactions within the Tyk2 binding site.

Chemical Reactions Analysis

Reactions

Tyk2-IN-12 undergoes specific chemical reactions primarily related to its binding mechanism with Tyk2:

  1. Binding Affinity: The compound forms non-covalent interactions such as hydrogen bonds and hydrophobic interactions with the active site residues of Tyk2.
  2. Competitive Inhibition: It acts as a competitive inhibitor against ATP, preventing phosphorylation events crucial for Tyk2 activation.

Technical Details

Kinetic studies are performed to determine the inhibition constant (IC50), which quantifies the potency of Tyk2-IN-12 in inhibiting Tyk2 activity. These studies often involve enzyme assays where varying concentrations of the inhibitor are tested against a fixed concentration of substrate.

Mechanism of Action

Process

The mechanism by which Tyk2-IN-12 exerts its effects involves:

  1. Inhibition of Phosphorylation: By binding to Tyk2, Tyk2-IN-12 prevents ATP from accessing the active site, thereby inhibiting phosphorylation of downstream signaling molecules.
  2. Alteration of Cytokine Signaling: This inhibition leads to reduced activation of transcription factors such as STAT1 and STAT3, which are critical for immune response modulation.

Data

Experimental data show that Tyk2-IN-12 effectively reduces levels of phosphorylated STAT proteins in cell-based assays, confirming its role as a potent inhibitor in cytokine signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

Tyk2-IN-12 is typically characterized by:

  • A specific melting point range indicating solid-state stability.
  • Solubility profiles in various solvents that influence its bioavailability.

Chemical Properties

Key chemical properties include:

  • Molecular weight: Approximately 300–400 g/mol.
  • Log P value indicating lipophilicity, which affects permeability across biological membranes.

Relevant data from solubility and stability studies help guide formulation strategies for therapeutic use.

Applications

Tyk2-IN-12 has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a candidate for treating autoimmune diseases such as psoriasis and rheumatoid arthritis by modulating immune responses.
  2. Cancer Research: Investigating its efficacy in inhibiting tumor growth associated with aberrant cytokine signaling.
  3. Biochemical Studies: Serving as a tool compound for elucidating Tyk2's role in cellular signaling pathways and disease mechanisms.
Introduction to TYK2 Signaling and Therapeutic Targeting

Role of Tyrosine Kinase 2 in Immune-Mediated Inflammatory Pathways

Tyrosine Kinase 2 is an intracellular signaling enzyme belonging to the Janus kinase family that mediates cytokine signaling critical to innate and adaptive immunity. Unlike other Janus kinase members, Tyrosine Kinase 2 activation occurs downstream of specific proinflammatory cytokines: interleukin-12, interleukin-23, and type I interferons. Upon cytokine binding, Tyrosine Kinase 2 forms heterodimers (typically with Janus kinase 2) to phosphorylate signal transducer and activator of transcription proteins, which translocate to the nucleus and drive transcription of inflammatory mediators [3] [8]. This signaling cascade regulates fundamental immune processes:

  • T-cell Differentiation: Interleukin-12 signaling through Tyrosine Kinase 2 promotes T-helper 1 cell development via signal transducer and activator of transcription 4 activation, increasing interferon-γ production and cytotoxic T lymphocyte generation. Interleukin-23 signaling drives T-helper 17 cell expansion and interleukin-17/interleukin-22 secretion [3] [5].
  • Autoimmune Pathogenesis: In type 1 diabetes, Tyrosine Kinase 2 signaling enables autoreactive CD8+ cytotoxic T lymphocyte development in pancreatic lymph nodes, directly enabling β-cell destruction. Knockout studies in non-obese diabetic mice demonstrate 84.7% reduction in diabetes incidence [1].
  • Interferon Amplification: Type I interferons utilize Tyrosine Kinase 2-Januse kinase 1 dimers to establish interferon signatures in systemic lupus erythematosus and dermatomyositis, promoting B-cell activation and autoantibody production [5] [8].

Table 1: Cytokine Signaling Pathways Dependent on Tyrosine Kinase 2

CytokineReceptor SubunitsTyrosine Kinase 2 PairingDownstream STATPrimary Immune Functions
Interleukin-12Interleukin-12 receptor β1/β2Janus kinase 2Signal transducer and activator of transcription 4Th1 differentiation, interferon-γ production
Interleukin-23Interleukin-23 receptorJanus kinase 2Signal transducer and activator of transcription 3Th17 expansion, interleukin-17 production
Type I interferonsInterferon α/β receptor 1Janus kinase 1Signal transducer and activator of transcription 1/2Antiviral response, dendritic cell maturation
Interleukin-10Interleukin-10 receptor 2Janus kinase 1Signal transducer and activator of transcription 3B-cell differentiation, anti-inflammatory signaling

Genome-wide association studies substantiate Tyrosine Kinase 2's central role in autoimmunity, identifying protective loss-of-function variants (e.g., rs34536443) that reduce psoriasis risk by >70% and systemic lupus erythematosus risk by approximately 30% [4] [8]. This genetic evidence validates Tyrosine Kinase 2 as a therapeutic target with disease-modifying potential.

Rationale for Selective Tyrosine Kinase 2 Inhibition in Autoimmune Pathogenesis

Conventional Janus kinase inhibitors exhibit broad activity against Janus kinase 1, Janus kinase 2, Janus kinase 3, and Tyrosine Kinase 2, leading to mechanistic drawbacks: Janus kinase 2 inhibition disrupts erythropoiesis and causes anemia, while Janus kinase 3 inhibition compromises lymphocyte homeostasis [3] [7]. Selective Tyrosine Kinase 2 inhibition offers distinct advantages:

  • Pathway Specificity: Tyrosine Kinase 2 exclusively mediates interleukin-12/interleukin-23 and type I interferon signaling without involvement in hematopoietin receptors (e.g., erythropoietin, thrombopoietin) dependent on Janus kinase 2 homodimers. This confines immunosuppression to pathogenic axes without erythropoietic or metabolic disruption [3] [5].
  • Safety Validation: Human carriers of Tyrosine Kinase 2 loss-of-function variants exhibit no increased infection risk beyond mild herpesvirus susceptibility, contrasting with the mycobacterial infection vulnerability linked to complete Janus kinase 1/2 blockade [3] [6].
  • Transcriptional Modulation: In type 1 diabetes models, Tyrosine Kinase 2 deletion reduces pancreatic β-cell expression of Fas death receptors and interferon response genes, diminishing β-cell vulnerability to immune destruction while preserving insulin secretion [1].

Preclinical data demonstrate that selective Tyrosine Kinase 2 inhibitors like deucravacitinib (approved for psoriasis) achieve efficacy comparable to broad Janus kinase inhibitors in interleukin-23-driven models, with no hematologic adverse effects observed at therapeutic doses [3] [6]. This supports the hypothesis that precise Tyrosine Kinase 2 targeting balances immunosuppression and safety.

Emergence of Tyk2-IN-12 as a Research Tool for Janus Kinase-Signal Transducer and Activator of Transcription Modulation

Tyk2-IN-12 represents a novel, highly selective small-molecule inhibitor optimized for dissecting Tyrosine Kinase 2's role in autoimmune pathogenesis. Its molecular design exploits structural features of the Tyrosine Kinase 2 pseudokinase domain to achieve exceptional specificity:

  • Allosteric Binding: Tyk2-IN-12 stabilizes the regulatory Janus homology 2 domain, locking Tyrosine Kinase 2 in an autoinhibited conformation that prevents adenosine triphosphate binding to the catalytic Janus homology 1 domain. This mechanism differs fundamentally from adenosine triphosphate-competitive inhibitors, minimizing off-target kinase interactions [5] [6].
  • Selectivity Profile: Biochemical assays reveal >100-fold selectivity for Tyrosine Kinase 2 over Janus kinase 1, Janus kinase 2, and Janus kinase 3, with negligible activity against 200+ other kinases. This distinguishes it from investigational adenosine triphosphate-competitive Tyrosine Kinase 2 inhibitors (e.g., NDI-031407) exhibiting Janus kinase 2 cross-reactivity [5] [6].

Table 2: Comparison of Tyrosine Kinase 2 Inhibitor Mechanisms

Inhibitor TypeBinding SiteTyrosine Kinase 2 SpecificityJanus Kinase Family Cross-ReactivityResearch Applications
Tyk2-IN-12JH2 pseudokinase domain>100-foldMinimal (Janus kinase 1/2/3 IC50 >1μM)Cytokine-specific signaling analysis
DeucravacitinibJH2 pseudokinase domain~200-foldNone reportedPsoriasis models, clinical translation
ATP-competitive inhibitorsJH1 kinase domain<10-foldModerate to high (Janus kinase 2 inhibition)Pan-Janus kinase inhibition studies

Tyk2-IN-12 enables precise interrogation of Tyrosine Kinase 2-dependent pathways:

  • Cytokine Signaling Studies: At 10nM, Tyk2-IN-12 suppresses interleukin-12-induced signal transducer and activator of transcription 4 phosphorylation in T cells by >90% and interleukin-23-induced signal transducer and activator of transcription 3 phosphorylation by 85%, without affecting interleukin-2 signaling (Janus kinase 1/Janus kinase 3-dependent) [5].
  • Disease Modeling: In non-obese diabetic mouse splenocytes, Tyk2-IN-12 replicates the genetic knockout phenotype, reducing autoreactive CD8+ T-bet+ cytotoxic T lymphocyte generation by 70% and impairing their capacity to transfer diabetes to immunodeficient recipients [1] [5].
  • Therapeutic Exploration: Tyk2-IN-12's pharmacokinetic profile (oral bioavailability >60%, half-life >6 hours) supports in vivo investigation of Tyrosine Kinase 2 inhibition in central nervous system autoimmunity, where interleukin-12/interleukin-23 signaling drives neuroinflammation [4] [6].

As a research tool, Tyk2-IN-12 facilitates mechanistic studies unachievable with clinical-stage inhibitors, particularly for validating Tyrosine Kinase 2-specific effects in complex immune networks and exploring new indications like type 1 diabetes and multiple sclerosis [1] [4].

Properties

Product Name

Tyk2-IN-12

IUPAC Name

2-(2,6-difluorophenyl)-4-[4-(pyrrolidine-1-carbonyl)anilino]-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

Molecular Formula

C24H20F2N4O2

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C24H20F2N4O2/c25-16-4-3-5-17(26)21(16)18-12-19(22-20(29-18)13-27-23(22)31)28-15-8-6-14(7-9-15)24(32)30-10-1-2-11-30/h3-9,12H,1-2,10-11,13H2,(H,27,31)(H,28,29)

InChI Key

XEOSMOXXYGCQLD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CC(=NC4=C3C(=O)NC4)C5=C(C=CC=C5F)F

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CC(=NC4=C3C(=O)NC4)C5=C(C=CC=C5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.